molecular formula C13H15BrO3 B7884364 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester

3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester

Cat. No.: B7884364
M. Wt: 299.16 g/mol
InChI Key: IORYWSVWMPFTAK-VMPITWQZSA-N
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Description

3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine atom and an ethoxy group attached to the phenyl ring, along with an acrylic acid ethyl ester moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester typically involves the following steps:

    Bromination: The starting material, 2-ethoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-ethoxyphenol.

    Esterification: The brominated product is then subjected to esterification with acrylic acid and ethanol in the presence of a catalyst such as sulfuric acid to form the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles such as amines or thiols, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.

Major Products Formed

    Oxidation: Formation of 3-(5-bromo-2-ethoxy-phenyl)-acrylic acid.

    Reduction: Formation of 3-(2-ethoxy-phenyl)-acrylic acid ethyl ester.

    Substitution: Formation of 3-(5-substituted-2-ethoxy-phenyl)-acrylic acid ethyl ester derivatives.

Scientific Research Applications

3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzymatic activities or receptor interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromo-2-methoxy-phenyl)-acrylic acid ethyl ester
  • 3-(5-Chloro-2-ethoxy-phenyl)-acrylic acid ethyl ester
  • 3-(5-Bromo-2-ethoxy-phenyl)-propanoic acid ethyl ester

Uniqueness

3-(5-Bromo-2-ethoxy-phenyl)-acrylic acid ethyl ester is unique due to the presence of both a bromine atom and an ethoxy group on the phenyl ring, which imparts distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl (E)-3-(5-bromo-2-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-16-12-7-6-11(14)9-10(12)5-8-13(15)17-4-2/h5-9H,3-4H2,1-2H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORYWSVWMPFTAK-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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